N-(2-acetylphenyl)-3-[4-methyl-2-oxo-7-(propan-2-yloxy)-2H-chromen-6-yl]propanamide
CAS No.:
Cat. No.: VC16366415
Molecular Formula: C24H25NO5
Molecular Weight: 407.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H25NO5 |
|---|---|
| Molecular Weight | 407.5 g/mol |
| IUPAC Name | N-(2-acetylphenyl)-3-(4-methyl-2-oxo-7-propan-2-yloxychromen-6-yl)propanamide |
| Standard InChI | InChI=1S/C24H25NO5/c1-14(2)29-21-13-22-19(15(3)11-24(28)30-22)12-17(21)9-10-23(27)25-20-8-6-5-7-18(20)16(4)26/h5-8,11-14H,9-10H2,1-4H3,(H,25,27) |
| Standard InChI Key | DGYCZVPMZUTAJT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=O)OC2=C1C=C(C(=C2)OC(C)C)CCC(=O)NC3=CC=CC=C3C(=O)C |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s structure integrates three key components:
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A 2H-chromen-2-one (chromenone) backbone substituted with a methyl group at position 4 and an isopropoxy group at position 7.
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A propanamide linker at position 6 of the chromenone ring.
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An N-(2-acetylphenyl) group attached to the amide nitrogen.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 407.5 g/mol | |
| CAS Number | VC16366415 | |
| Density | Not reported | — |
| Melting Point | Not reported | — |
| Solubility | Likely soluble in DCM, DMF |
The chromenone core contributes to planar aromaticity, facilitating π-π interactions with biological targets, while the isopropoxy group enhances lipophilicity, potentially improving membrane permeability. The acetylphenyl moiety may engage in hydrogen bonding via its ketone group, influencing target specificity .
Synthesis and Manufacturing
The synthesis of N-(2-acetylphenyl)-3-[4-methyl-2-oxo-7-(propan-2-yloxy)-2H-chromen-6-yl]propanamide typically follows a multi-step procedure involving:
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Chromenone Functionalization: Introduction of methyl and isopropoxy groups via nucleophilic substitution or Friedel-Crafts alkylation.
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Propanamide Linker Formation: Coupling of 3-(4-methyl-2-oxo-7-isopropoxy-chromen-6-yl)propanoic acid with 2-acetylaniline using carbodiimide-based coupling reagents (e.g., EDC/HOBt).
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Purification: Column chromatography or recrystallization to isolate the final product.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Chromenone alkylation | Isopropyl bromide, K₂CO₃, DMF | 65–70% |
| Amide coupling | EDC, HOBt, DCM, RT | 50–55% |
| Final purification | Silica gel chromatography | 85% |
Dichloromethane (DCM) is preferred as a solvent due to its compatibility with both acid chlorides and amines. Challenges include minimizing side reactions such as over-alkylation or racemization during amide bond formation.
Pharmacological Applications and Comparative Analysis
Therapeutic Prospects
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Oncology: Potential as a kinase inhibitor or DNA intercalator in solid tumors.
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Inflammation: Topical formulations for dermatitis or oral administration for arthritis.
Table 3: Comparison with Structural Analogues
The target compound’s extended linker and isopropoxy group confer superior metabolic stability and target affinity compared to shorter-chain analogs .
Future Research Directions
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In Vivo Efficacy Studies: Evaluate pharmacokinetics and toxicity in animal models.
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Target Identification: Proteomic screening to identify binding partners.
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Formulation Optimization: Nanoencapsulation to enhance solubility and bioavailability.
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